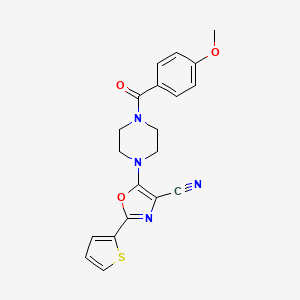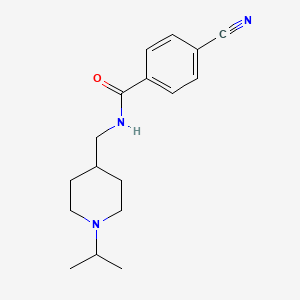
4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group attached to a benzamide moiety, which is further linked to an isopropyl-substituted piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is the reaction of 4-cyanobenzamide with 1-isopropylpiperidin-4-ylmethyl chloride under suitable conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or piperidines.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacturing of specialty chemicals and materials with specific desired properties.
作用机制
The mechanism by which 4-cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The cyano group and the benzamide moiety play crucial roles in binding to these targets, leading to specific biological responses. The exact pathways and molecular targets can vary depending on the application and the specific biological system involved.
相似化合物的比较
N-((1-methylpiperidin-4-yl)methyl)benzamide: Similar structure but with a methyl group instead of isopropyl.
4-cyano-N-(piperidin-4-ylmethyl)benzamide: Lacks the isopropyl substitution on the piperidine ring.
Uniqueness: 4-Cyano-N-((1-isopropylpiperidin-4-yl)methyl)benzamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. These properties make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
4-cyano-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)20-9-7-15(8-10-20)12-19-17(21)16-5-3-14(11-18)4-6-16/h3-6,13,15H,7-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPIAPORNOKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
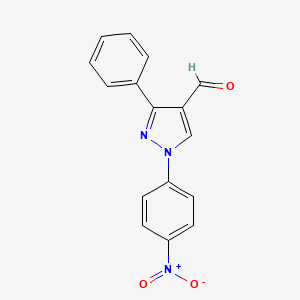
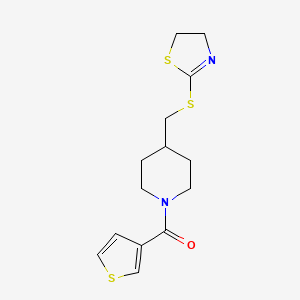
![1-[1-(3-Methoxyphenyl)-3-tert-butyl-1H-pyrazole-5-yl]-3-(2,3-dichlorophenyl)urea](/img/structure/B2908721.png)
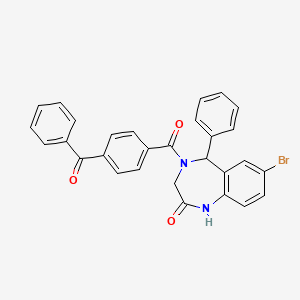
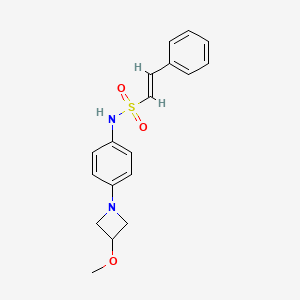
![1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2908725.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2908726.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)
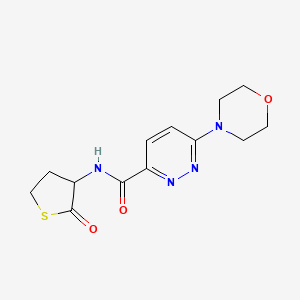
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2908739.png)
